molecular formula C23H23NO2 B5703646 N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide

N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide

Cat. No.: B5703646
M. Wt: 345.4 g/mol
InChI Key: YVCMXVARANXSFP-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide is an organic compound with the molecular formula C23H23NO2 and a molecular weight of 345.43422 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl group, a naphthyloxy group, and a benzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide typically involves the reaction of 3-[(2-naphthyloxy)methyl]benzoic acid with cyclopentylamine under specific reaction conditions. The process generally includes:

    Activation of the carboxylic acid group: This can be achieved using reagents such as thionyl chloride or carbodiimides to form an intermediate acyl chloride or an activated ester.

    Amidation reaction: The activated intermediate is then reacted with cyclopentylamine to form the desired benzamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide can be compared with other similar compounds, such as:

    N-cyclopentyl-3-[(2-phenoxy)methyl]benzamide: This compound has a phenoxy group instead of a naphthyloxy group, which may result in different chemical and biological properties.

    N-cyclopentyl-3-[(2-methoxy)methyl]benzamide: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-cyclopentyl-3-(naphthalen-2-yloxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-23(24-21-10-3-4-11-21)20-9-5-6-17(14-20)16-26-22-13-12-18-7-1-2-8-19(18)15-22/h1-2,5-9,12-15,21H,3-4,10-11,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCMXVARANXSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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